molecular formula C22H25N7O2 B6579463 N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide CAS No. 1021221-63-5

N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide

Cat. No. B6579463
CAS RN: 1021221-63-5
M. Wt: 419.5 g/mol
InChI Key: CJYGOEQICIBFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H25N7O2 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide is 419.20697307 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions . Inhibition of these enzymes can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Mode of Action

The compound interacts with its targets (AChE and BChE) by competitive inhibition . This means it competes with acetylcholine for the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels . Molecular docking studies have shown that the p-methylphenyl group of the compound is active in the hinge region of the AChE crystal structure .

Biochemical Pathways

The compound affects the cholinergic transmission pathway by inhibiting AChE and BChE . This leads to an increase in acetylcholine levels, enhancing cholinergic transmission . The downstream effects include improved cognitive functions, which can be beneficial in neurodegenerative diseases like Alzheimer’s disease .

Result of Action

The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE . This leads to enhanced cholinergic transmission, which can improve cognitive functions . Therefore, this compound could potentially be used as a therapeutic agent in conditions characterized by acetylcholine deficiency, such as Alzheimer’s disease .

properties

IUPAC Name

N-(2-methoxyphenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O2/c1-16-9-10-23-20(15-16)25-19-7-8-21(27-26-19)28-11-13-29(14-12-28)22(30)24-17-5-3-4-6-18(17)31-2/h3-10,15H,11-14H2,1-2H3,(H,24,30)(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYGOEQICIBFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide

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